molecular formula C9H14O3 B8511038 2-Acetyl-4-methoxycyclohexanone

2-Acetyl-4-methoxycyclohexanone

Cat. No. B8511038
M. Wt: 170.21 g/mol
InChI Key: QFGNEJACNRWCFQ-UHFFFAOYSA-N
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Patent
US04845228

Procedure details

To 2.5 g of ethyl acetate was added 1.12 g of 60% sodium hydride and, a solution of 1.78 g of 4-methoxycyclohexanone in benzene was added to the mixture. After reacting at 40° C. for 3 hours, methanol was added to decompose an excess of sodium hydride, which was poured into water. The mixture was neutralized with hydrochloric acid ahd extracted with ether to give 1.02 g of 2-acetyl-4-methoxycyclohexanone.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=[O:3])[CH3:2].[H-].[Na+].[CH3:9][O:10][CH:11]1[CH2:16][CH2:15][C:14](=[O:17])[CH2:13][CH2:12]1.Cl>C1C=CC=CC=1.O.CO>[C:1]([CH:15]1[CH2:16][CH:11]([O:10][CH3:9])[CH2:12][CH2:13][C:14]1=[O:17])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1.12 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
COC1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
ahd extracted with ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C1C(CCC(C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.